Cas no 2007479-04-9 (tert-butyl N-(7-oxo-7-phenylheptyl)carbamate)

Tert-butyl N-(7-oxo-7-phenylheptyl)carbamate is a protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, commonly used in organic synthesis and peptide chemistry. Its structure includes a phenyl-substituted carbonyl moiety, making it a versatile intermediate for further functionalization. The Boc group ensures stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthesis. This compound is particularly valuable in medicinal chemistry and drug development, where its reactivity enables the construction of complex molecular frameworks. Its well-defined protective group strategy enhances yield and purity in multi-step reactions, making it a reliable choice for researchers requiring precise synthetic control.
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate structure
2007479-04-9 structure
Product Name:tert-butyl N-(7-oxo-7-phenylheptyl)carbamate
CAS No:2007479-04-9
MF:C18H27NO3
MW:305.411885499954
CID:5629913
PubChem ID:165924228
Update Time:2025-10-30

tert-butyl N-(7-oxo-7-phenylheptyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2007479-04-9
    • tert-butyl N-(7-oxo-7-phenylheptyl)carbamate
    • EN300-28291375
    • Inchi: 1S/C18H27NO3/c1-18(2,3)22-17(21)19-14-10-5-4-9-13-16(20)15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3,(H,19,21)
    • InChI Key: LWVIBJUFAOIUKQ-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCCCC(C1C=CC=CC=1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 305.19909372g/mol
  • Monoisotopic Mass: 305.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 10
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 55.4Ų

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Additional information on tert-butyl N-(7-oxo-7-phenylheptyl)carbamate

Recent Advances in the Study of tert-Butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) in Chemical Biology and Pharmaceutical Research

In recent years, the compound tert-butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate-protected amine and ketone functionalities, has shown promise in various applications, including drug discovery, medicinal chemistry, and chemical biology. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

The synthesis of tert-butyl N-(7-oxo-7-phenylheptyl)carbamate has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed multi-step organic synthesis routes, often starting from commercially available precursors. Key steps include the formation of the heptyl backbone, introduction of the phenyl ketone moiety, and protection of the amine group with a tert-butyl carbamate (Boc) group. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have significantly enhanced the efficiency of these synthetic pathways.

From a biological perspective, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate has demonstrated intriguing pharmacological properties. Preliminary studies suggest that this compound may act as a modulator of specific enzymatic pathways, particularly those involving proteases and kinases. Its structural features, including the ketone and carbamate groups, make it a potential candidate for the development of enzyme inhibitors. Recent in vitro assays have shown moderate activity against certain cancer cell lines, sparking interest in its potential as an anticancer agent.

In the context of drug discovery, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate serves as a valuable intermediate for the synthesis of more complex molecules. Its reactive ketone group allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. Researchers have utilized this compound as a building block in the development of novel small-molecule therapeutics targeting inflammatory and metabolic diseases.

Despite these promising findings, challenges remain in fully elucidating the mechanism of action and optimizing the pharmacological profile of tert-butyl N-(7-oxo-7-phenylheptyl)carbamate. Current research efforts are focused on structure-activity relationship (SAR) studies to identify derivatives with improved potency and selectivity. Additionally, advancements in computational chemistry and molecular modeling are being leveraged to predict the binding modes of this compound with biological targets.

In conclusion, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) represents a compound of growing interest in chemical biology and pharmaceutical research. Its versatile synthetic accessibility and potential biological activities make it a promising candidate for further investigation. Future studies will likely explore its therapeutic potential in greater depth, paving the way for novel drug development initiatives.

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